molecular formula C7H13NO2S2 B14602812 N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine CAS No. 59753-89-8

N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine

Cat. No.: B14602812
CAS No.: 59753-89-8
M. Wt: 207.3 g/mol
InChI Key: FFPAKJWTVAMWKQ-UHFFFAOYSA-N
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Description

N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is an organic compound with the molecular formula C7H13NO2S2 It contains a four-membered ring structure with two sulfur atoms, making it a dithietane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine typically involves the reaction of 2-ethoxyethanol with a suitable dithietane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted dithietane derivatives.

Scientific Research Applications

N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithietane: A simpler dithietane derivative without the ethoxyethoxy group.

    1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.

    1,3-Dithiane: Another five-membered ring compound with two sulfur atoms.

Uniqueness

N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithietane derivatives. The presence of the ethoxyethoxy group enhances its solubility and potential for further functionalization, making it a valuable compound for various applications.

Properties

CAS No.

59753-89-8

Molecular Formula

C7H13NO2S2

Molecular Weight

207.3 g/mol

IUPAC Name

N-(2-ethoxyethoxymethyl)-1,3-dithietan-2-imine

InChI

InChI=1S/C7H13NO2S2/c1-2-9-3-4-10-5-8-7-11-6-12-7/h2-6H2,1H3

InChI Key

FFPAKJWTVAMWKQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCN=C1SCS1

Origin of Product

United States

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